molecular formula C26H20N4O3 B11576786 (2E)-N-Benzyl-2-cyano-3-{9-methyl-4-oxo-2-phenoxy-4H-pyrido[1,2-A]pyrimidin-3-YL}prop-2-enamide

(2E)-N-Benzyl-2-cyano-3-{9-methyl-4-oxo-2-phenoxy-4H-pyrido[1,2-A]pyrimidin-3-YL}prop-2-enamide

Cat. No.: B11576786
M. Wt: 436.5 g/mol
InChI Key: UJEWNDPKPZRRRC-HMMYKYKNSA-N
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Description

(2E)-N-Benzyl-2-cyano-3-{9-methyl-4-oxo-2-phenoxy-4H-pyrido[1,2-A]pyrimidin-3-YL}prop-2-enamide is a complex organic compound with a unique structure that includes a cyano group, a benzyl group, and a pyrido[1,2-A]pyrimidin core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-Benzyl-2-cyano-3-{9-methyl-4-oxo-2-phenoxy-4H-pyrido[1,2-A]pyrimidin-3-YL}prop-2-enamide typically involves multi-step organic reactions. The starting materials often include benzylamine, cyanoacetic acid, and 9-methyl-4-oxo-2-phenoxy-4H-pyrido[1,2-A]pyrimidine. The key steps in the synthesis may involve:

    Condensation Reactions: Combining benzylamine with cyanoacetic acid to form an intermediate.

    Cyclization: Forming the pyrido[1,2-A]pyrimidin core through cyclization reactions.

    Functional Group Transformations: Introducing the cyano and phenoxy groups under specific conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include:

    Catalysts: Using specific catalysts to enhance reaction rates.

    Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to favor the desired reactions.

    Purification Techniques: Employing methods such as recrystallization and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(2E)-N-Benzyl-2-cyano-3-{9-methyl-4-oxo-2-phenoxy-4H-pyrido[1,2-A]pyrimidin-3-YL}prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups into more reactive forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Including sodium borohydride or lithium aluminum hydride.

    Solvents: Common solvents like dichloromethane, ethanol, or water may be used depending on the reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2E)-N-Benzyl-2-cyano-3-{9-methyl-4-oxo-2-phenoxy-4H-pyrido[1,2-A]pyrimidin-3-YL}prop-2-enamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

The compound has potential applications in biological research, particularly in studying enzyme interactions and cellular pathways. Its ability to interact with specific proteins makes it a valuable tool for biochemical studies.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for developing new drugs targeting specific diseases or conditions.

Industry

In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (2E)-N-Benzyl-2-cyano-3-{9-methyl-4-oxo-2-phenoxy-4H-pyrido[1,2-A]pyrimidin-3-YL}prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (2E)-N-Benzyl-2-cyano-3-{9-methyl-4-oxo-2-phenoxy-4H-pyrido[1,2-A]pyrimidin-3-YL}prop-2-enamide apart is its complex structure, which allows for a wide range of chemical modifications and applications. Its unique combination of functional groups and core structure provides versatility in both research and industrial applications.

Properties

Molecular Formula

C26H20N4O3

Molecular Weight

436.5 g/mol

IUPAC Name

(E)-N-benzyl-2-cyano-3-(9-methyl-4-oxo-2-phenoxypyrido[1,2-a]pyrimidin-3-yl)prop-2-enamide

InChI

InChI=1S/C26H20N4O3/c1-18-9-8-14-30-23(18)29-25(33-21-12-6-3-7-13-21)22(26(30)32)15-20(16-27)24(31)28-17-19-10-4-2-5-11-19/h2-15H,17H2,1H3,(H,28,31)/b20-15+

InChI Key

UJEWNDPKPZRRRC-HMMYKYKNSA-N

Isomeric SMILES

CC1=CC=CN2C1=NC(=C(C2=O)/C=C(\C#N)/C(=O)NCC3=CC=CC=C3)OC4=CC=CC=C4

Canonical SMILES

CC1=CC=CN2C1=NC(=C(C2=O)C=C(C#N)C(=O)NCC3=CC=CC=C3)OC4=CC=CC=C4

Origin of Product

United States

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